molecular formula C21H24O2 B14383779 Octyl acenaphthylene-1-carboxylate CAS No. 88491-97-8

Octyl acenaphthylene-1-carboxylate

Cat. No.: B14383779
CAS No.: 88491-97-8
M. Wt: 308.4 g/mol
InChI Key: CPZPXXHRKXHACB-UHFFFAOYSA-N
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Description

Octyl acenaphthylene-1-carboxylate is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are widely used in various industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Acenaphthylene-1-carboxylic acid+OctanolH2SO4Octyl acenaphthylene-1-carboxylate+Water\text{Acenaphthylene-1-carboxylic acid} + \text{Octanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Acenaphthylene-1-carboxylic acid+OctanolH2​SO4​​Octyl acenaphthylene-1-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acenaphthylene-1-carboxylic acid and octanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: Acenaphthylene-1-carboxylic acid and octanol.

    Reduction: Acenaphthylene-1-carbinol and octanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Octyl acenaphthylene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of octyl acenaphthylene-1-carboxylate primarily involves its ester bond In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and octanol

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: Another ester with a pleasant aroma, commonly used in the fragrance industry.

    Acenaphthylene-1-carboxylic acid: The parent acid of octyl acenaphthylene-1-carboxylate, used in various organic syntheses.

    Octyl benzoate: An ester with similar properties, used in cosmetics and personal care products.

Uniqueness

This compound stands out due to its unique structure, combining the properties of acenaphthylene and octyl groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.

Properties

CAS No.

88491-97-8

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

octyl acenaphthylene-1-carboxylate

InChI

InChI=1S/C21H24O2/c1-2-3-4-5-6-7-14-23-21(22)19-15-17-12-8-10-16-11-9-13-18(19)20(16)17/h8-13,15H,2-7,14H2,1H3

InChI Key

CPZPXXHRKXHACB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

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